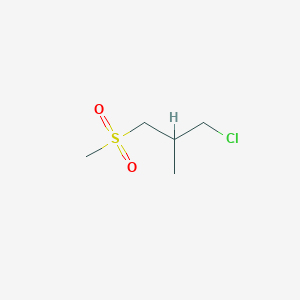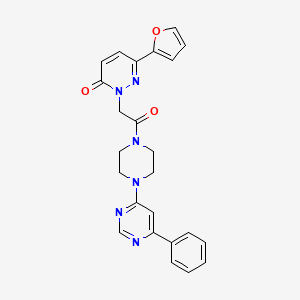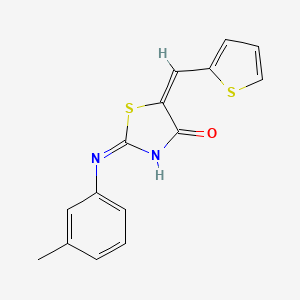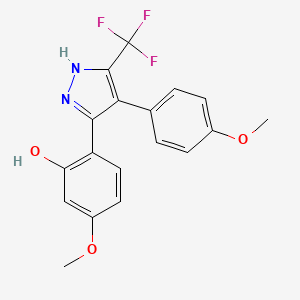![molecular formula C9H9F2N3O B2432976 N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide CAS No. 2411277-72-8](/img/structure/B2432976.png)
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide, also known as DFP-10917, is a small molecule inhibitor that has been found to have potential applications in cancer research. It is a member of the pyrimidine class of compounds, which are known for their ability to inhibit the growth of cancer cells. DFP-10917 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mécanisme D'action
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide works by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidine, a building block of DNA. By inhibiting DHFR, N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide prevents the synthesis of DNA, which in turn leads to the death of cancer cells.
Biochemical and Physiological Effects
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce the size of tumors in animal models. In addition, it has been shown to be relatively non-toxic to normal cells, which suggests that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. In addition, it has been shown to be effective against a variety of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer growth and development.
One limitation of using N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide in lab experiments is that it has not yet been tested in clinical trials, which means that its potential as a cancer treatment is still unknown. In addition, it may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are a number of future directions that could be pursued in the study of N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide. One area of research could be to investigate its potential as a cancer treatment in animal models and eventually in clinical trials. Another area of research could be to investigate the mechanisms by which N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide inhibits the growth of cancer cells, which could lead to the development of new cancer treatments.
Conclusion
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide is a small molecule inhibitor that has potential applications in cancer research. It works by inhibiting the activity of the enzyme DHFR, which is involved in the synthesis of DNA. N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide has been shown to be effective against a variety of cancer cell lines, induce apoptosis, and reduce the size of tumors in animal models. While it has not yet been tested in clinical trials, it has potential as a cancer treatment and could be a useful tool for studying the mechanisms of cancer growth and development.
Méthodes De Synthèse
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-difluoropyrimidine with propargylamine. The resulting product can then be further modified to produce N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide has been shown to have potential applications in cancer research. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for the growth and spread of cancer.
Propriétés
IUPAC Name |
N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3O/c1-2-8(15)13-5-7-12-4-3-6(14-7)9(10)11/h2-4,9H,1,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVORLHKZCCXCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC(=N1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)
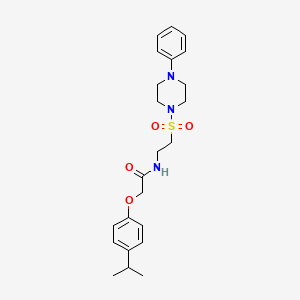
![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![1-(piperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2432898.png)
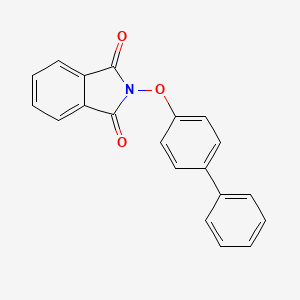
![1-((4-chlorophenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2432904.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)
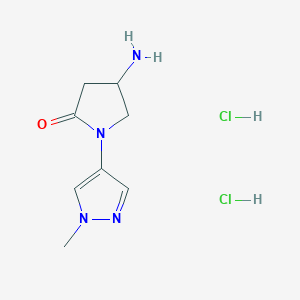
![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
